3,4-Difluorocyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluorocyclohexane-1-carboxylic acid is a di-substituted cyclohexane carboxylic acid. It is primarily used in the synthesis of macrolide antibiotics . The compound has a molecular formula of C7H10F2O2 and a molecular weight of 164.15 g/mol . It appears as a white solid and has a melting point of 103-107°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluorocyclohexane-1-carboxylic acid can be synthesized from ethyl 4,4-difluorocyclohexanecarboxylate . The synthesis involves the hydrolysis of the ester group to form the carboxylic acid. The reaction conditions typically include the use of acidic or basic hydrolysis agents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted cyclohexane derivatives .
Scientific Research Applications
3,4-Difluorocyclohexane-1-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclohexane-1-carboxylic acid: Similar in structure but with fluorine atoms at different positions.
4,4-Difluorocyclohexanecarboxylic acid: Another di-substituted cyclohexane carboxylic acid used in similar applications.
Uniqueness
3,4-Difluorocyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of certain macrolide antibiotics and other specialized applications .
Properties
Molecular Formula |
C7H10F2O2 |
---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
3,4-difluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h4-6H,1-3H2,(H,10,11) |
InChI Key |
ACODYIZFZMALSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.